An In-depth Technical Guide to 4-(5-bromo-1H-pyrazol-3-yl)pyridine: A Versatile Scaffold in Kinase Inhibition
An In-depth Technical Guide to 4-(5-bromo-1H-pyrazol-3-yl)pyridine: A Versatile Scaffold in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of 4-(5-bromo-1H-pyrazol-3-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, this document synthesizes technical data with practical insights to support researchers in the fields of drug discovery and development.
Introduction: The Chemical Identity of 4-(5-bromo-1H-pyrazol-3-yl)pyridine
4-(5-bromo-1H-pyrazol-3-yl)pyridine is a substituted aromatic compound featuring a pyridine ring linked to a 5-brominated pyrazole moiety. This unique combination of two privileged heterocyclic scaffolds makes it a valuable building block in the design of biologically active molecules.[1] The presence of the bromine atom on the pyrazole ring and the nitrogen atom in the pyridine ring provides multiple points for chemical modification, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.
The core structure of 4-(5-bromo-1H-pyrazol-3-yl)pyridine is characterized by the following key features:
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A Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1]
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A Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom. The pyridine moiety is a common feature in many pharmaceuticals and is known to participate in hydrogen bonding and other key interactions with biological targets.
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A Bromine Substituent: The bromine atom at the 5-position of the pyrazole ring enhances the molecule's reactivity, making it a suitable intermediate for further functionalization through cross-coupling reactions.[1]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 4-(5-bromo-1H-pyrazol-3-yl)pyridine is essential for its synthesis, purification, and characterization.
Table 1: Physicochemical Properties of 4-(5-bromo-1H-pyrazol-3-yl)pyridine
| Property | Value | Source |
| Molecular Formula | C₈H₆BrN₃ | [1] |
| Molecular Weight | 224.06 g/mol | [1] |
| Appearance | White to yellow solid | Inferred from related compounds |
| Melting Point | Not available for the free base. The sulfuric acid salt has a melting point of 230-232 °C. | |
| Solubility | Soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol. | Inferred from general characteristics of similar compounds |
Spectroscopic Data:
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine and pyrazole rings. The pyridine protons would likely appear as doublets in the downfield region (δ 7.5-8.7 ppm), while the pyrazole proton would appear as a singlet. The NH proton of the pyrazole ring would likely be a broad singlet.[1]
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would be influenced by the electronegativity of the nitrogen and bromine atoms.
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IR (Infrared) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=N and C=C stretching vibrations of the heterocyclic rings (in the 1400-1600 cm⁻¹ region), and the C-Br stretching vibration (typically below 800 cm⁻¹).
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MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (224.06 g/mol for C₈H₆BrN₃). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.
Synthesis of 4-(5-bromo-1H-pyrazol-3-yl)pyridine: A Step-by-Step Protocol
While a specific, detailed experimental protocol for the synthesis of 4-(5-bromo-1H-pyrazol-3-yl)pyridine is not explicitly published, a plausible synthetic route can be designed based on established methods for the synthesis of related pyrazolyl-pyridines. The following protocol is a representative example adapted from the work of Noël et al. (2011) on the synthesis of 4-(pyrazol-3-yl)-pyridines.[2][3]
Experimental Protocol:
Step 1: Synthesis of 1-(pyridin-4-yl)ethan-1-one oxime
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To a solution of 4-acetylpyridine (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
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Stir the reaction mixture at room temperature for 12-16 hours.
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, remove the solvent under reduced pressure.
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Add water to the residue and extract with ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the oxime.
Step 2: Synthesis of (Z)-N'-hydroxy-1-(pyridin-4-yl)ethanimidoyl chloride
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Dissolve the oxime from Step 1 in N,N-dimethylformamide (DMF).
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Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C.
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Allow the reaction to warm to room temperature and stir for 2-4 hours.
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Pour the reaction mixture into ice-water and extract with diethyl ether.
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Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude product.
Step 3: Synthesis of 4-(1H-pyrazol-3-yl)pyridine
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To a solution of the product from Step 2 in a suitable solvent (e.g., tetrahydrofuran or dioxane), add a solution of vinyl acetate (2.0 eq) and triethylamine (3.0 eq).
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Heat the reaction mixture at reflux for 6-8 hours.
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Cool the reaction to room temperature and quench with water.
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Extract the product with ethyl acetate, wash with brine, and dry over sodium sulfate.
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Purify the crude product by column chromatography on silica gel.
Step 4: Bromination to yield 4-(5-bromo-1H-pyrazol-3-yl)pyridine
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Dissolve the 4-(1H-pyrazol-3-yl)pyridine from Step 3 in a suitable solvent such as chloroform or acetic acid.
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Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise at room temperature.
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Stir the reaction mixture for 2-4 hours, monitoring by TLC.
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Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
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Extract the product with a suitable organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
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Purify the final product by column chromatography or recrystallization.
Causality Behind Experimental Choices:
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The use of hydroxylamine hydrochloride and a base in the first step is a standard method for the efficient conversion of a ketone to its oxime.
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N-chlorosuccinimide is a mild and effective chlorinating agent for the conversion of the oxime to a hydroximoyl chloride in the second step.
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The third step involves a [3+2] cycloaddition reaction between the in situ generated nitrile oxide (from the hydroximoyl chloride) and an alkene (vinyl acetate) to form the pyrazole ring.
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N-bromosuccinimide is a regioselective brominating agent for electron-rich aromatic rings like pyrazole, favoring substitution at the C5 position in the final step.
Diagram of the Synthetic Workflow:
Caption: Synthetic route to 4-(5-bromo-1H-pyrazol-3-yl)pyridine.
Biological Activity and Mechanism of Action: A Potent Kinase Inhibitor
The 4-(pyrazol-3-yl)pyridine scaffold has been identified as a promising core structure for the development of potent and selective kinase inhibitors. In particular, derivatives of this scaffold have shown significant activity against c-Jun N-terminal kinases (JNKs).
JNK Inhibition:
JNKs are a family of serine/threonine protein kinases that are activated in response to a variety of cellular stresses, such as inflammatory cytokines, UV radiation, and heat shock. The JNK signaling pathway plays a crucial role in regulating cellular processes including apoptosis, inflammation, and cell proliferation. Dysregulation of the JNK pathway has been implicated in a number of diseases, including neurodegenerative disorders, inflammatory diseases, and cancer.
Compounds based on the 4-(pyrazol-3-yl)pyridine scaffold have been shown to be potent inhibitors of JNKs, particularly JNK3, which is predominantly expressed in the brain.[2] The inhibitory activity of these compounds is influenced by the substituents on both the pyrazole and pyridine rings. For instance, the introduction of a halogen atom, such as chlorine or bromine, at the 5-position of the pyrazole ring can enhance the inhibitory potency.[2]
While specific IC₅₀ values for 4-(5-bromo-1H-pyrazol-3-yl)pyridine against the different JNK isoforms (JNK1, JNK2, and JNK3) are not publicly available, related compounds from the same chemical series have demonstrated potent JNK3 inhibition with IC₅₀ values in the nanomolar range. For example, a similar compound with a chlorine atom at the C5 position of the pyridine ring showed a JNK3 IC₅₀ of 160 nM.[2]
Mechanism of JNK Inhibition:
Small molecule JNK inhibitors, including those based on the 4-(pyrazol-3-yl)pyridine scaffold, typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. The specificity of these inhibitors for JNKs over other kinases is achieved by exploiting subtle differences in the amino acid residues lining the ATP-binding pocket.
Diagram of the JNK Signaling Pathway and Inhibition:
Caption: Inhibition of the JNK signaling pathway.
Conclusion and Future Directions
4-(5-bromo-1H-pyrazol-3-yl)pyridine is a versatile heterocyclic compound with significant potential in drug discovery, particularly in the development of kinase inhibitors. Its chemical structure allows for facile modification, making it an attractive scaffold for the optimization of potency, selectivity, and pharmacokinetic properties. The demonstrated activity of related compounds as potent JNK inhibitors highlights the therapeutic potential of this chemical series for the treatment of neurodegenerative and inflammatory diseases.
Future research in this area should focus on the development of a robust and scalable synthesis for 4-(5-bromo-1H-pyrazol-3-yl)pyridine and its derivatives. A comprehensive characterization of its physicochemical and spectroscopic properties is also warranted. Furthermore, detailed biological evaluation, including the determination of IC₅₀ values against a panel of kinases and in cellular and in vivo models of disease, will be crucial for advancing this promising class of compounds towards clinical development.
References
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Noël, R., Shin, Y., Song, X., He, Y., Koenig, M., Chen, W., ... & Kamenecka, T. M. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(9), 2732-2735. [Link]
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Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as Novel C-Jun N-terminal Kinase Inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. 4-(5-Bromo-1H-pyrazol-3-yl)pyridine [benchchem.com]
- 2. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
